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Executive Summary
Colistin, a polymyxin antibiotic, serves as a last-resort treatment for infections caused by

multidrug-resistant Gram-negative bacteria. Its efficacy is rooted in its ability to bind to and

disrupt the bacterial outer membrane. The primary target of colistin is the lipid A moiety of

lipopolysaccharide (LPS), a key component of this membrane. However, the rise of colistin
resistance poses a significant threat to global health. The predominant mechanism underlying

this resistance is the structural modification of lipid A, which reduces its net negative charge

and thereby weakens its electrostatic interaction with the positively charged colistin molecule.

This guide provides a comprehensive technical overview of the biochemical pathways,

regulatory systems, and genetic determinants that govern lipid A modification, leading to

colistin resistance.

The Molecular Interaction: Colistin and Lipid A
Colistin is a polycationic peptide antibiotic that exerts its bactericidal effect by targeting the

outer membrane of Gram-negative bacteria.[1][2] Its mechanism of action begins with an

electrostatic interaction between the positively charged diaminobutyric acid (Dab) residues of

colistin and the negatively charged phosphate groups of the lipid A component of LPS.[1] This

binding displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer,

leading to a disruption of the outer membrane's integrity, leakage of cellular contents, and

ultimately, cell death.[1][3]
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Core Resistance Mechanism: Altering the Target
The most effective strategy bacteria have evolved to counteract colistin is to modify its target,

lipid A. By adding positively charged molecules to the lipid A structure, bacteria reduce the net

negative charge of their outer membrane.[4][5] This modification hinders the initial electrostatic

attraction of colistin, preventing it from binding effectively and disrupting the membrane.[2][5]

The two most prevalent chemical modifications are:

Addition of phosphoethanolamine (pEtN): This modification is catalyzed by

phosphoethanolamine transferases.[6][7]

Addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N): This cationic sugar is synthesized and

transferred by a series of enzymes encoded by the arn operon.[1][7]

These modifications can occur at the 1- and/or 4'-phosphate groups of the lipid A glucosamine

disaccharide backbone.[7]

Regulatory Pathways for Lipid A Modification
The expression of genes responsible for lipid A modification is tightly controlled by

sophisticated two-component regulatory systems (TCS). These systems allow bacteria to

sense environmental cues, including the presence of antimicrobial peptides like colistin, and

mount an adaptive resistance response.

The PhoP/PhoQ and PmrA/PmrB Systems
In many Gram-negative bacteria, including Klebsiella pneumoniae, Pseudomonas aeruginosa,

and Salmonella enterica, the PhoP/PhoQ and PmrA/PmrB two-component systems are central

to regulating colistin resistance.[1][8][9][10]

Sensing: The sensor kinase PhoQ is activated by low extracellular Mg²⁺ concentrations or

the presence of cationic antimicrobial peptides.[9][10]

Signal Transduction: Activated PhoQ phosphorylates its cognate response regulator, PhoP.

Phosphorylated PhoP then activates the transcription of the pmrD gene.
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Activation of PmrA/PmrB: The PmrD protein, in turn, facilitates the activation of the

PmrA/PmrB system. The sensor kinase PmrB can also be directly activated by stimuli like

high iron (Fe³⁺) levels. Activated PmrB phosphorylates the response regulator PmrA.

Upregulation of Modification Genes: Phosphorylated PmrA acts as a transcriptional activator

for the arnBCADTEF operon (responsible for L-Ara4N synthesis and transfer) and the pmrC

(eptA) gene (encoding a pEtN transferase).[1][9] The resulting enzymes modify lipid A,

conferring the resistance phenotype.[1]

The Role of the mgrB Gene
A crucial element in this regulatory cascade is the mgrB gene, which encodes a small

transmembrane protein that acts as a negative feedback regulator of the PhoP/PhoQ system.

[2] Inactivation of mgrB through deletion or insertional mutation is a common clinical finding in

colistin-resistant K. pneumoniae.[2][11] Loss of MgrB function leads to the constitutive

(uncontrolled) activation of PhoP/PhoQ, resulting in the constant high-level expression of the

lipid A modification genes and a stable colistin-resistant phenotype.[2]
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Caption: Chromosomally-mediated colistin resistance signaling cascade.

Plasmid-Mediated Resistance: The Advent of MCR
A paradigm shift in understanding colistin resistance occurred with the discovery of the

mobilized colistin resistance (mcr) gene, first reported as mcr-1 in 2015.[3] Unlike

chromosomally mediated resistance, which arises from mutations and is transferred vertically,

mcr genes are located on plasmids, allowing for rapid horizontal transfer between different

bacterial species.[3][12][13]

The mcr-1 gene encodes a phosphoethanolamine transferase enzyme that catalyzes the

addition of a pEtN moiety to lipid A.[12][13][14][15] This function is analogous to the

chromosomally encoded PmrC/EptA enzymes but is acquired via a mobile genetic element.[13]

The spread of mcr genes is a major public health concern as it can confer colistin resistance

to already multidrug-resistant pathogens.[3] Since the initial discovery, multiple variants of mcr

(mcr-1 to mcr-10) have been identified globally.[6][15]
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Caption: Mechanism of plasmid-mediated (mcr-1) colistin resistance.

Data Presentation: Quantitative Effects of Lipid A
Modification
The modification of lipid A directly correlates with an increase in the Minimum Inhibitory

Concentration (MIC) of colistin. The following table summarizes quantitative data from various

studies, demonstrating the impact of specific genetic alterations on colistin susceptibility.
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Bacterial
Species

Strain Type
/ Genetic
Alteration

Lipid A
Modificatio
n

Colistin MIC
(mg/L) -
Susceptible

Colistin MIC
(mg/L) -
Resistant

Reference(s
)

Acinetobacter

baumannii

Isogenic pair

(clinical)

Addition of

pEtN
1 32 [16]

A. baumannii

ATCC 19606

Laboratory-

selected

mutant with

PmrB

substitution

Addition of

pEtN
1 32 [16][17]

Klebsiella

pneumoniae

Clinical pairs

with mgrB

inactivation or

pmrB

mutations

Addition of L-

Ara4N
≤2 >2 [2][11]

Escherichia

coli

Isogenic

strain

expressing

mcr-1

Addition of

pEtN
0.25 2 - 4 [18]

E. coli

Isogenic

strain

expressing

mcr-3

Addition of

pEtN
0.25 2 [18]

P. aeruginosa

Clinical

isolates from

CF patients

with phoQ

mutations

Addition of L-

Ara4N

(not

specified)
>512 [8]

Experimental Protocols
Protocol 1: Colistin Susceptibility Testing by Broth
Microdilution (BMD)
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The broth microdilution method is the gold standard for determining the MIC of colistin, as

recommended by both CLSI and EUCAST.[19][20] Agar-based methods like disk diffusion are

unreliable due to the poor diffusion of the large, cationic colistin molecule.[19]

Methodology:

Prepare Colistin Stock Solution: Prepare a stock solution of colistin sulfate according to the

manufacturer's instructions.

Prepare Microtiter Plate: Using sterile 96-well microplates, perform serial two-fold dilutions of

the colistin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the

desired final concentration range (e.g., 0.25 to 128 mg/L).[19][21]

Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension equivalent

to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final

concentration of approximately 5 x 10⁵ CFU/mL in each well.

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate, including

a growth control well (no antibiotic) and a sterility control well (no bacteria).

Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.[22]

Reading the MIC: The MIC is the lowest concentration of colistin that completely inhibits

visible bacterial growth.[19]

Quality Control: Perform quality control using a colistin-susceptible strain (e.g., E. coli ATCC

25922) and a colistin-resistant strain (e.g., E. coli NCTC 13846, mcr-1 positive).[19]
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Caption: Experimental workflow for colistin MIC determination by BMD.

Protocol 2: Lipid A Analysis by MALDI-TOF Mass
Spectrometry
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry

(MS) is a powerful technique for rapidly analyzing the structure of lipid A and detecting

modifications that confer colistin resistance.[7][16][23]
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Methodology:

Bacterial Culture: Grow bacteria to the mid-logarithmic phase in an appropriate broth

medium.

Lipid A Extraction (Microextraction Method):

Harvest bacterial cells by centrifugation.

Wash the cell pellet with phosphate-buffered saline (PBS) and then with pure water.

Resuspend the pellet in a hydrolysis buffer (e.g., 200 µL of 2% SDS in 20 mM Tris-HCl

buffer, pH 7.8).

Heat the suspension at 98°C for 30 minutes to lyse the cells and release LPS.

Add an equal volume of 400 mM HCl in 200 mM sodium acetate buffer (pH 1.5) to

precipitate the de-O-acylated LPS.

Incubate at 100°C for 30 minutes to induce mild acid hydrolysis, which cleaves the Kdo-

lipid A bond.

Centrifuge to pellet the lipid A. Wash the pellet twice with water and once with 80% ethanol

to remove contaminants.

Dry the final lipid A pellet.

Sample Preparation for MALDI-TOF:

Resuspend the extracted lipid A in a chloroform-methanol mixture (e.g., 2:1, v/v).

Spot a small volume (e.g., 1 µL) of the lipid A suspension onto a MALDI target plate.

Overlay the spot with an equal volume of a suitable matrix solution (e.g., norharmane or

2,5-dihydroxybenzoic acid).

Allow the spot to air-dry completely.
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MALDI-TOF MS Analysis:

Acquire mass spectra in the negative-ion reflectron mode.

Analyze the resulting spectra for mass-to-charge ratio (m/z) peaks corresponding to

unmodified and modified lipid A species. For example, in E. coli, the unmodified hexa-

acylated lipid A appears at an m/z of ~1796.2.[7][24] The addition of L-Ara4N results in a

peak at ~1927.2, and the addition of pEtN results in a peak at ~1919.2.[7][24]
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Caption: Experimental workflow for Lipid A analysis by MALDI-TOF MS.
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Conclusion and Future Directions
The modification of lipid A is the cornerstone of colistin resistance in Gram-negative bacteria.

This process, driven by sophisticated chromosomal regulatory networks and accelerated by the

horizontal transfer of plasmid-mediated genes like mcr-1, presents a formidable challenge in

clinical settings. A thorough understanding of these mechanisms is critical for the development

of effective countermeasures. Future research and drug development efforts should focus on:

Inhibitors of Modification Pathways: Developing small molecules that inhibit the function of

key enzymes like PmrA/PmrB, PhoP/PhoQ, or the MCR proteins could restore colistin
susceptibility.

Combination Therapies: Combining colistin with agents that disrupt the bacterial outer

membrane or inhibit the modification pathways could create synergistic effects and

overcome resistance.

Rapid Diagnostics: Improving and implementing rapid diagnostic tools, such as MALDI-TOF

MS-based methods, is essential for identifying colistin resistance quickly and guiding

appropriate therapeutic choices.

By targeting the very mechanisms that bacteria use to defend themselves, the scientific

community can work towards preserving the efficacy of this crucial last-resort antibiotic.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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